Superior Antitrypanosomal Potency and Selectivity of Vernodalin vs. 11β,13-Dihydrovernodalin
In a direct comparative study evaluating in vitro activity against Trypanosoma brucei rhodesiense (bloodstream forms) and cytotoxicity on mammalian L6 cells, vernodalin exhibited an IC50 value of 0.16 µM against the parasite with a selectivity index of 35. In stark contrast, its structurally closely related congener, 11β,13-dihydrovernodalin, which differs only by saturation of the exocyclic methylene group, registered an IC50 of 1.1 µM and a selectivity index of 4.2 [1]. This represents a 6.9-fold increase in antitrypanosomal potency and an 8.3-fold improvement in selectivity for vernodalin over its dihydro analog.
| Evidence Dimension | In vitro antitrypanosomal activity and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.16 µM; Selectivity Index = 35 |
| Comparator Or Baseline | 11β,13-dihydrovernodalin: IC50 = 1.1 µM; Selectivity Index = 4.2 |
| Quantified Difference | 6.9-fold more potent; 8.3-fold more selective |
| Conditions | Trypanosoma brucei rhodesiense (bloodstream forms) / L6 mammalian cells; 72-hour incubation |
Why This Matters
This quantitative differentiation directly impacts sourcing decisions for trypanosomiasis drug discovery programs, as vernodalin's substantially higher potency and selectivity profile reduces the compound quantity required for in vitro screening and minimizes the likelihood of off-target cytotoxicity confounders at pharmacologically active concentrations.
- [1] Kimani NM, Matasyoh JC, Kaiser M, Brun R, Schmidt TJ. Sesquiterpene Lactones from Vernonia cinerascens Sch. Bip. and Their in Vitro Antitrypanosomal Activity. Molecules. 2018;23(2):248. View Source
